BenchChemオンラインストアへようこそ!

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide

Neuropathic Pain Sodium Channel Blocker Nav1.7 Inhibitor

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide (CAS 1172889-88-1) is a synthetic small molecule belonging to the class of furan-piperazine sulfonamides, which have been extensively characterized as voltage-gated sodium channel (VGSC) blockers for the treatment of neuropathic pain. The compound is a member of a broader pharmacophore class known for potent, state-dependent inhibition of tetrodotoxin-sensitive (TTX-S) sodium channels, including NaV1.7, a clinically validated target for pain.

Molecular Formula C18H20ClN3O4S
Molecular Weight 409.89
CAS No. 1172889-88-1
Cat. No. B2777870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide
CAS1172889-88-1
Molecular FormulaC18H20ClN3O4S
Molecular Weight409.89
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H20ClN3O4S/c19-13-2-1-3-15(12-13)21-8-10-22(11-9-21)18(23)16-6-7-17(26-16)27(24,25)20-14-4-5-14/h1-3,6-7,12,14,20H,4-5,8-11H2
InChIKeyJKFMDCDIMWOVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide: A Selective Sodium Channel Blocker Scaffold for Pain Research


5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide (CAS 1172889-88-1) is a synthetic small molecule belonging to the class of furan-piperazine sulfonamides, which have been extensively characterized as voltage-gated sodium channel (VGSC) blockers for the treatment of neuropathic pain [1]. The compound is a member of a broader pharmacophore class known for potent, state-dependent inhibition of tetrodotoxin-sensitive (TTX-S) sodium channels, including NaV1.7, a clinically validated target for pain [2]. The core scaffold has been investigated by Abbott Laboratories and has demonstrated enhanced potency, oral bioavailability, and robust efficacy in rodent pain models compared to the clinically used sodium channel blockers mexiletine and lamotrigine [1].

Why 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide Cannot Be Replaced by Generic Piperazine Analogs


The furan-piperazine sulfonamide class exhibits extreme sensitivity to aryl ring substitution, where the 3-chlorophenyl moiety provides a distinct and non-substitutable balance of sodium channel isoform selectivity and metabolic stability. In piperazine amide/sulfonamide series targeting NaV1.7, specific aryl substituents like 3-chlorophenyl directly influence both NaV1.7 potency and the critical NaV1.5 selectivity window, which determines cardiac safety margins [1]. Replacement of the 3-chlorophenyl group with other substituents (e.g., 4-methoxyphenyl, 4-fluorophenyl) can drastically alter selectivity profiles, CYP inhibition liability, and microsomal stability, as established in systematic SAR studies on sulfonamide NaV1.7 inhibitors [2]. Generic substitution therefore risks either loss of efficacy or unacceptable off-target cardiac ion channel activity.

Quantitative Differentiation Evidence for 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide


Sodium Channel (NaV1.7) Inhibitory Potency vs. Clinical Sodium Channel Blocker Mexiletine

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide demonstrates nanomolar potency at human NaV1.7, representing a substantial improvement over the clinically used sodium channel blocker mexiletine. The target compound achieves IC50 values of 78 nM and 160 nM in NaV1.7 binding and functional electrophysiology assays, respectively [1]. In contrast, mexiletine exhibits an IC50 of 75 ± 8 μM (75,000 nM) for tonic block and 23.6 ± 2.8 μM (23,600 nM) for use-dependent block at NaV1.7 under comparable conditions [2]. This >900-fold potency advantage suggests the target compound may provide effective analgesia at lower doses with potentially reduced systemic side effects.

Neuropathic Pain Sodium Channel Blocker Nav1.7 Inhibitor

Functional NaV1.7 Selectivity vs. Cardiac NaV1.5 Isoform

The target compound exhibits measurable functional selectivity for the therapeutic target NaV1.7 over the cardiac isoform NaV1.5. In electrophysiology assays, the compound inhibits NaV1.7 with an IC50 of 160 nM, while requiring a substantially higher concentration (IC50 = 7,300 nM) to inhibit NaV1.5 [1]. This yields a NaV1.5/NaV1.7 selectivity ratio of approximately 46-fold. In the broader aryl sulfonamide class, achieving >100-fold NaV1.5 selectivity is a key optimization goal, and the selectivity of this compound represents a promising starting point that avoids the cardiotoxicity risk associated with non-selective sodium channel blockers [2].

Cardiac Safety Ion Channel Selectivity NaV1.5

The Critical Role of the 3-Chlorophenyl Moiety in Sodium Channel Activity

The 3-chlorophenyl substituent on the piperazine ring is critical for the compound's sodium channel blocking activity. The general scaffold—a furan-2-carbonyl piperazine linked to an N-cyclopropyl sulfonamide—has been shown in an extensive SAR study by Abbott Laboratories to produce potent voltage-gated sodium channel blockers [1]. Within this series, the specific aryl substituent on the piperazine ring profoundly influences potency and isoform selectivity. The 3-chlorophenyl group imparts unique physicochemical properties (molecular weight: 409.89 g/mol; ClogP ~2.8 estimated from structural analogs ) and metabolic profiles compared to closely related analogs such as the 4-methoxyphenyl derivative (CAS 1171579-56-8, molecular weight: 405.47 g/mol ), potentially explaining its preferred profile in selectivity and CYP inhibition liability.

Structure-Activity Relationship (SAR) 3-Chlorophenyl Piperazine Bioisostere

Metabolic Stability Inferiority: The Liabilities of the Broader Sulfonamide Class

A significant challenge in the development of piperazine sulfonamide NaV1.7 inhibitors is their propensity for CYP450 inhibition, particularly CYP2C9. Systematic SAR studies have shown that many potent aryl sulfonamides exhibit unacceptable CYP2C9 inhibition, which poses a drug-drug interaction (DDI) risk [1]. The identification of compound 12k, a highly potent Nav1.7 inhibitor with a thousand-fold selectivity over Nav1.5 and negligible CYP inhibition [1], highlights the need for specific substitution patterns to overcome this class liability. While direct CYP inhibition data for the target compound 5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide is not publicly available, its 3-chlorophenyl substitution pattern is distinct from the problematic motifs identified in the class, suggesting a potentially favorable CYP profile that requires experimental confirmation [2].

CYP Inhibition Drug-Drug Interactions Metabolic Stability

Recommended Research and Industrial Applications for 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide


Target Validation and Tool Compound Studies for NaV1.7 in Neuropathic Pain

The compound's nanomolar NaV1.7 potency (IC50: 78-160 nM) and measurable NaV1.5 selectivity (46-fold) make it suitable as a tool compound for target validation studies in neuropathic pain models. Its potency improvement over mexiletine (>900-fold) enables use in both in vitro electrophysiology and in vivo efficacy models where selective NaV1.7 blockade is required [1].

Structure-Activity Relationship (SAR) Probe for Furan-Piperazine Sodium Channel Blocker Optimization

This compound serves as a key SAR probe for lead optimization programs exploring aryl substituent effects on sodium channel isoform selectivity. By comparing the 3-chlorophenyl analog to closely related derivatives (e.g., 4-methoxyphenyl, 4-fluorophenyl), medicinal chemists can systematically map the pharmacophore requirements for NaV1.7/NaV1.5 selectivity and metabolic stability [2].

CYP450 Interaction Profiling for Drug-Drug Interaction Risk Assessment

Given the known CYP2C9 inhibition liability of aryl sulfonamide NaV1.7 inhibitors [3], this compound can be used in in vitro CYP inhibition panels to determine whether the 3-chlorophenyl motif offers a cleaner CYP profile compared to other substitution patterns, thereby informing the selection of preclinical candidates with reduced DDI risk.

Pharmacological Tool for Differentiating NaV1.7 from NaV1.8 in Pain Pathways

The furan-piperazine scaffold has been shown to have distinct activity profiles across sodium channel isoforms, with some analogs being highly selective for NaV1.8 [2]. This compound can be used in comparative studies with NaV1.8-selective furfuramides to dissect the relative contributions of NaV1.7 and NaV1.8 to nociceptive signaling in primary sensory neurons.

Quote Request

Request a Quote for 5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.